REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Li]CCCC.CCCCCC.[CH3:19][C:20]([S:23]([N:25]=[C:26]1[CH2:29][O:28][CH2:27]1)=[O:24])([CH3:22])[CH3:21].C[Al](C)C>C1COCC1.C1(C)C=CC=CC=1>[CH3:22][C:20]([S:23]([NH:25][C:26]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:29][O:28][CH2:27]1)=[O:24])([CH3:19])[CH3:21]
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Name
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|
Quantity
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0.16 g
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Type
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reactant
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Smiles
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BrC1=NC=CC=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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0.18 g
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Type
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reactant
|
Smiles
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CC(C)(C)S(=O)N=C1COC1
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Control Type
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UNSPECIFIED
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Setpoint
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-100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added to the above reaction mixture slowly
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Type
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TEMPERATURE
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Details
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after which the reaction mixture warmed to 0° C. slowly
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with a saturated solution of Na2SO4
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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WASH
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Details
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washed with a saturated brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified through a neutral alumina column
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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CC(C)(C)S(=O)NC1(COC1)C1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |